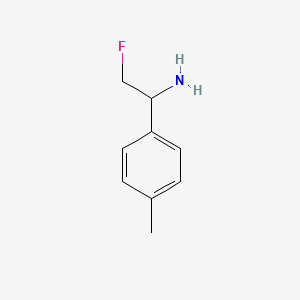
2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a derivative of phenylethylamine, where a fluorine atom is substituted at the second position and a methyl group is attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzaldehyde.
Fluorination: The aldehyde group is converted to a fluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Reductive Amination: The fluoromethyl intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
2-Fluoro-1-(4-methylphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interaction of fluorinated compounds with biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, affecting the release or uptake of neurotransmitters like dopamine or serotonin.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-1-phenylethan-1-amine
- 1-(4-Fluorophenyl)ethan-1-amine
- 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(4-methylphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H12FN |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
2-fluoro-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,11H2,1H3 |
Clé InChI |
NEEXTJBVIRVOKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


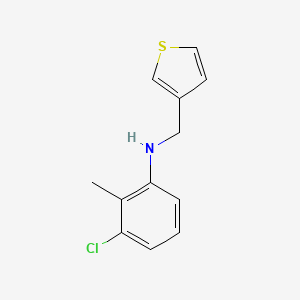
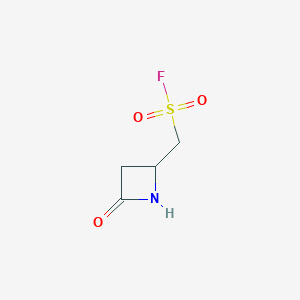
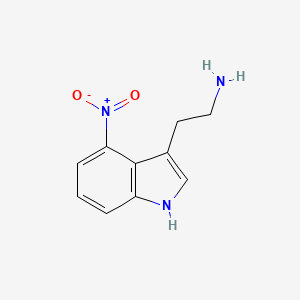
![2-{4-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13238638.png)

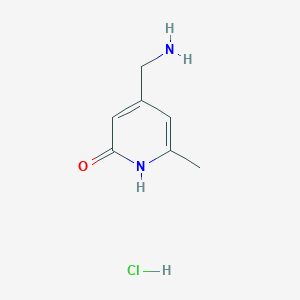
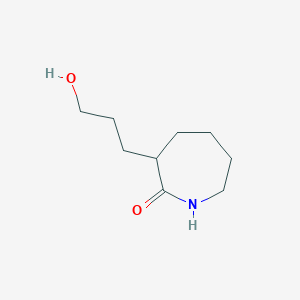

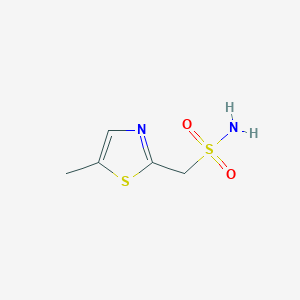
![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
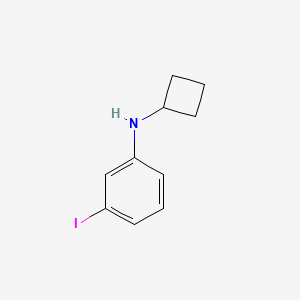
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
![4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline](/img/structure/B13238708.png)

